[2-(2-Methylcyclopropyl)-1,3-oxazol-5-yl]methanol

Catalog No.
S15875435
CAS No.
M.F
C8H11NO2
M. Wt
153.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(2-Methylcyclopropyl)-1,3-oxazol-5-yl]methanol

Product Name

[2-(2-Methylcyclopropyl)-1,3-oxazol-5-yl]methanol

IUPAC Name

[2-(2-methylcyclopropyl)-1,3-oxazol-5-yl]methanol

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C8H11NO2/c1-5-2-7(5)8-9-3-6(4-10)11-8/h3,5,7,10H,2,4H2,1H3

InChI Key

QOQKZKHBXIWYHH-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=NC=C(O2)CO

The compound [2-(2-Methylcyclopropyl)-1,3-oxazol-5-yl]methanol is an organic molecule with the molecular formula C8H11NO2C_8H_{11}NO_2 and a molecular weight of approximately 155.18 g/mol. It features a 1,3-oxazole ring, which is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. The presence of the 2-methylcyclopropyl group adds to its structural complexity and potential reactivity. This compound is categorized under oxazoles, which are known for their diverse biological activities and applications in medicinal chemistry.

The chemical behavior of [2-(2-Methylcyclopropyl)-1,3-oxazol-5-yl]methanol can involve various reactions typical of oxazole derivatives. Key reactions include:

  • Nucleophilic Substitution: The oxazole nitrogen can act as a nucleophile in substitution reactions.
  • Dehydration: Under acidic conditions, methanol can be eliminated, leading to the formation of an oxazole derivative.
  • Oxidation: The alcohol group can be oxidized to form a carbonyl compound.

These reactions highlight the compound's potential as an intermediate in organic synthesis and its utility in creating more complex molecules.

The synthesis of [2-(2-Methylcyclopropyl)-1,3-oxazol-5-yl]methanol typically involves multi-step organic reactions. Common methods include:

  • Formation of the Oxazole Ring: This can be achieved through condensation reactions involving appropriate precursors such as amino acids or aldehydes with carboxylic acids.
  • Introduction of the Methylcyclopropyl Group: This step may involve alkylation reactions where methylcyclopropyl halides react with nucleophiles.
  • Reduction of Carbonyls: If intermediates contain carbonyl groups, reduction to alcohols can be accomplished using reagents like lithium aluminum hydride.

These synthetic routes must be optimized for yield and purity based on the desired application.

[2-(2-Methylcyclopropyl)-1,3-oxazol-5-yl]methanol has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug development due to its biological activity.
  • Agricultural Chemicals: Potential use in developing new pesticides or herbicides.
  • Material Science: Could be utilized in synthesizing novel materials with specific properties.

The versatility of this compound makes it a candidate for further exploration in these domains.

Interaction studies involving [2-(2-Methylcyclopropyl)-1,3-oxazol-5-yl]methanol typically focus on its binding affinity with biological targets such as enzymes or receptors. Investigations may include:

  • Docking Studies: Computational methods to predict how the compound interacts with specific proteins.
  • In Vitro Assays: Laboratory experiments to measure the biological activity and efficacy against target cells or organisms.

These studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with [2-(2-Methylcyclopropyl)-1,3-oxazol-5-yl]methanol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Cyclopropyl-1,3-oxazol-5-ylmethanolC7H9NO2C_7H_9NO_2Lacks methyl group on cyclopropane
5-Methyl-1,3-thiazoleC4H5NSC_4H_5NSContains sulfur instead of oxygen
4-MethylthiazoleC4H5NSC_4H_5NSSimilar ring structure but different heteroatom
2-(Cyclobutyl)-1,3-oxazolC6H9NOC_6H_9NODifferent cyclic structure

These compounds highlight the unique structural characteristics of [2-(2-Methylcyclopropyl)-1,3-oxazol-5-yl]methanol while also demonstrating common functionalities found within oxazole derivatives. The presence of a methylcyclopropane group distinguishes it from other similar compounds, potentially affecting its reactivity and biological properties.

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

153.078978594 g/mol

Monoisotopic Mass

153.078978594 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

Explore Compound Types